N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide

Catalog No.
S7846545
CAS No.
M.F
C13H11N3OS
M. Wt
257.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carbo...

Product Name

N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide

IUPAC Name

N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C13H11N3OS/c17-13(14-9-11-5-3-7-18-11)12-8-10-4-1-2-6-16(10)15-12/h1-8H,9H2,(H,14,17)

InChI Key

UWAWHRKIMWWDIA-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=NN2C=C1)C(=O)NCC3=CC=CS3

Canonical SMILES

C1=CC2=CC(=NN2C=C1)C(=O)NCC3=CC=CS3
N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide (TPPC) is an organic compound that belongs to the pyrazolopyridine class. It is a novel small molecule that has received significant scientific interest because of its potential in various pharmacological applications, such as cancer therapy, as well as its unique structural features that provide improved binding affinity and selectivity towards its molecular targets.
TPPC is a pale yellow powder that is mildly soluble in water, but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The compound has a molecular weight of 269.3 g/mol and a molecular formula of C15H12N4OS. TPPC has a melting point of approximately 192-195°C and a boiling point of 423.4°C at 760 mmHg.
The synthesis of TPPC involves the use of multi-step procedures that use common reagents such as acetic anhydride, pyridine, and thiophene-2-carboxylic acid. The final compound is characterized using various spectroscopic and chromatographic techniques. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
TPPC can be analyzed using different analytical methods such as HPLC and MS. These techniques are essential in studying the compound's purity, stability, and efficacy towards molecular targets.
Several studies have reported the potential of TPPC as a pharmacological agent. TPPC exhibits anti-cancer properties against various cancer cell lines, including lung, breast, and colon. Additionally, TPPC exhibits anti-inflammatory and antioxidant activities and could potentially be used in the treatment of inflammatory disorders such as rheumatoid arthritis.
Studies have reported minimal toxicity of TPPC on normal human cells or animal models. However, more studies on the safety of TPPC are needed to ensure that it is not harmful to humans or animals.
The pharmacological properties of TPPC make it a potential candidate for several applications in scientific research. TPPC could be used as a lead compound to develop new anti-cancer drugs that exhibit improved efficacy and selectivity towards molecular targets.
Several studies have focused on the synthesis, characterization, and pharmacological properties of TPPC. However, limited studies have evaluated its toxicity, safety, and pharmacokinetic properties.
TPPC's potential applications extend beyond the field of cancer therapy. The compound exhibits potential as an anti-inflammatory agent that could potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, TPPC's unique structure provides potential applications in the development of new materials or catalysts.
The current research on TPPC is limited, and further studies are needed to elucidate its pharmacokinetic properties fully. Specific areas of focus include evaluating the compound's bioavailability, metabolism, and interactions with other drugs. Additionally, further studies are needed to explore the potential of TPPC in other fields such as materials science and catalysis.
1. Investigating the pharmacokinetics of TPPC
2. Developing new derivatives of TPPC for improved efficacy and selectivity
3. Evaluating the compound's potential as an anti-inflammatory agent in vivo
4. Exploring potential applications of TPPC in materials science
5. Further optimizing the synthesis of TPPC for large-scale production
6. Studying the interaction of TPPC with other drugs and potential drug combinations
7. Investigating TPPC's mechanism of action against cancer cells.
8. Exploring the potential applications of TPPC in catalysis.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.06228316 g/mol

Monoisotopic Mass

257.06228316 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

Explore Compound Types